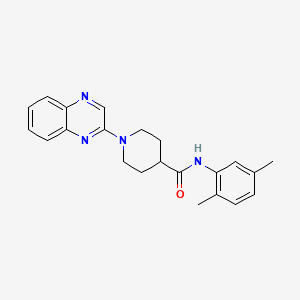

N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Description

N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a quinoxalin-2-yl group at the piperidine nitrogen and a 2,5-dimethylphenyl moiety at the carboxamide nitrogen. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-7-8-16(2)20(13-15)25-22(27)17-9-11-26(12-10-17)21-14-23-18-5-3-4-6-19(18)24-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDAIOZYJVXMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-phenylenediamine with a suitable diketone or ketoaldehyde under acidic conditions to form the quinoxaline ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinoxaline derivatives with higher oxidation states.

Reduction: Production of reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Introduction of various substituents on the quinoxaline or piperidine rings, resulting in a diverse array of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in the design of new materials, such as organic semiconductors and fluorescent dyes.

Biology: Biologically, N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has shown potential as a bioactive molecule. It can be used in the development of new drugs, particularly in the treatment of diseases involving the central nervous system.

Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activity against various pathogens or serve as a lead compound for the development of new therapeutic agents.

Industry: In industry, the compound's unique properties make it useful in the production of advanced materials, including polymers and coatings. Its ability to act as a building block for more complex structures is highly valued.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electron Effects

The position and electronic nature of substituents on the phenyl ring significantly influence biological activity. For example, in N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, compounds with 2,5-dimethylphenyl or 3,5-dimethylphenyl groups exhibited the highest photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts, outperforming analogs with electron-withdrawing substituents like fluorine . This suggests that the 2,5-dimethylphenyl group in the target compound may similarly optimize activity through balanced lipophilicity and steric effects.

Core Structure Variations

- Quinoxaline vs. Naphthalene: The quinoxaline moiety in the target compound is a nitrogen-containing heterocycle, which may engage in π-π stacking or hydrogen bonding with biological targets, unlike the hydroxynaphthalene core in compounds. Such differences could modulate selectivity; for instance, quinoxaline derivatives are often explored as kinase inhibitors, while hydroxynaphthalene-carboxamides focus on PET inhibition .

- Piperidine-4-carboxamide vs. Other Backbones : Piperidine-based carboxamides, such as (±)-N-(2,6-dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (), are commonly used in drug design due to their conformational flexibility. The 4-carboxamide position in the target compound may offer a distinct spatial arrangement compared to 2-piperidinecarboxamide derivatives, affecting target engagement .

Activity and Selectivity

While direct activity data for the target compound is unavailable, analogs with similar substituents provide clues:

- PET Inhibition: N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) demonstrates that the 2,5-dimethylphenyl group is compatible with high PET-inhibiting activity . The target compound’s quinoxaline core may redirect its mechanism toward non-photosynthetic targets, such as enzymes or receptors.

- Lipophilicity and Bioavailability : The dimethylphenyl group increases logP values, as seen in commercial analogs like 1-(2,5-dimethylphenyl)piperazine (), which could enhance blood-brain barrier penetration or metabolic stability .

Comparative Data Table

Research Implications and Gaps

Synthesize and screen the compound for PET inhibition, kinase activity, and cytotoxicity.

Compare its pharmacokinetics with analogs like 1-(3-methylbenzoyl)piperidine-4-carboxamide (), which shares the carboxamide-piperidine scaffold .

Explore substituent effects by synthesizing variants with electron-withdrawing groups (e.g., fluorine) to test SAR hypotheses from .

Biological Activity

N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.46 g/mol |

| IUPAC Name | This compound |

| LogP | 4.4598 |

| Polar Surface Area | 43.7 Ų |

The presence of the quinoxaline moiety is significant as it is often associated with various biological activities, including anticancer and antiviral properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are critical in various signaling pathways. For instance, piperidine derivatives have been reported to inhibit anaplastic lymphoma kinase (ALK) with an IC50 value of 0.174 μM .

- DNA Interaction : Similar compounds with quinoxaline rings can intercalate with DNA, potentially disrupting replication and transcription processes.

- Receptor Modulation : The piperidine structure may facilitate binding to various receptors, influencing cellular responses.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines, demonstrating an IC50 value that suggests potent activity .

Antiviral Properties

Quinoxaline derivatives have also been explored for their antiviral potential. Compounds within this class have shown activity against viral targets by inhibiting reverse transcriptase enzymes . The structural components of this compound may enhance its efficacy against viral infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of the dimethylphenyl group significantly influences the lipophilicity and bioavailability of the compound.

- Quinoxaline Variants : Variations in the quinoxaline moiety can lead to differences in potency and selectivity against various biological targets.

- Piperidine Modifications : Alterations in the piperidine ring can enhance or diminish activity depending on the target enzyme or receptor.

Case Studies

Several studies have investigated the biological activity of related compounds:

- A study on piperidine carboxamides reported substantial inhibition of cancer cell proliferation and highlighted structure modifications that increased potency .

- Another investigation focused on quinoxaline derivatives demonstrated their effectiveness against specific kinases involved in cancer progression, showing promising results for future drug development .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,5-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, and how are intermediates validated?

Methodological Answer:

- Synthesis Steps :

- Core Structure Assembly : Couple quinoxaline-2-carboxylic acid derivatives with piperidine-4-carboxamide intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Substituent Introduction : Introduce the 2,5-dimethylphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, depending on the reactivity of the starting materials.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) followed by recrystallization from ethanol or acetonitrile to isolate the final compound .

- Intermediate Validation :

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and confirm substituent positions via 2D experiments (COSY, HSQC) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at λ = 254 nm .

- Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s antiviral activity?

Methodological Answer:

- SAR Strategies :

- Quinoxaline Modifications : Replace quinoxaline with bioisosteres (e.g., quinazoline or phthalazine) to evaluate impact on viral entry inhibition .

- Piperidine Substituents : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility while monitoring cytotoxicity via MTT assays (e.g., CC50 >50 µM) .

- Phenyl Ring Derivatives : Test halogenated (Cl, F) or electron-withdrawing groups (NO2) at the 2,5-dimethylphenyl moiety to assess binding affinity to viral targets .

- Data Interpretation : Compare EC50 values (e.g., viral inhibition in µM range) and selectivity indices (CC50/EC50) across analogs to prioritize candidates .

Advanced: What experimental approaches resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

- Refinement Protocols :

- Software Selection : Use SHELXL for small-molecule refinement, leveraging its robust handling of twinning and disorder .

- Validation Metrics : Cross-check R-factors (R1 <0.05 for high-resolution data) and residual electron density maps (<0.3 eÅ⁻³) to identify modeling errors .

- Twinning Analysis : Apply the Hooft parameter or Flack test to detect pseudo-merohedral twinning in monoclinic systems .

- Case Study : For N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, discrepancies in unit cell parameters (e.g., a=13.286 Å, b=9.1468 Å) were resolved by re-measuring diffraction data at low temperature (100 K) .

Advanced: How can time-of-addition assays elucidate the mechanism of antiviral action?

Methodological Answer:

- Protocol Design :

- Infection Timeline : Infect HEp-2 cells with hRSV (MOI=3), then add the compound at intervals (0–24 h post-infection) .

- Endpoint Analysis : Quantify viral titer reduction via plaque assays or RT-qPCR (e.g., 100-fold reduction at EC50 =2.3 µM) .

- Control Groups : Include ribavirin as a positive control and uninfected cells to assess compound cytotoxicity (e.g., CC50=30.9 µM) .

- Interpretation : Early-stage inhibition (0–2 h post-infection) suggests viral entry or fusion blockade, while late-stage activity indicates replication or assembly interference .

Advanced: How should researchers address solubility challenges in in vitro assays?

Methodological Answer:

- Pre-Solubilization : Dissolve the compound in DMSO (final concentration ≤1% v/v) and dilute in PBS or cell culture medium .

- Stability Testing : Monitor degradation via HPLC over 48 hours (e.g., >95% stability in 50% PBS/50% acetonitrile) .

- Alternative Formulations : Use cyclodextrin complexes or lipid-based carriers to enhance aqueous solubility without altering bioactivity .

Advanced: What strategies validate target engagement in the absence of a known viral target?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.